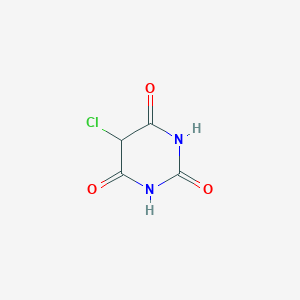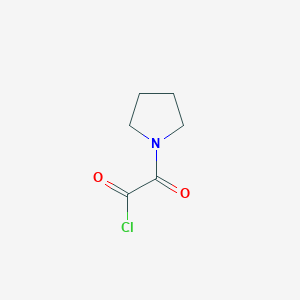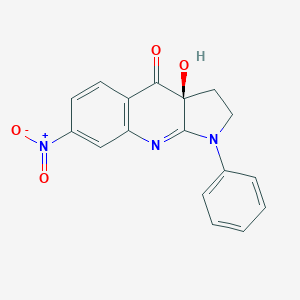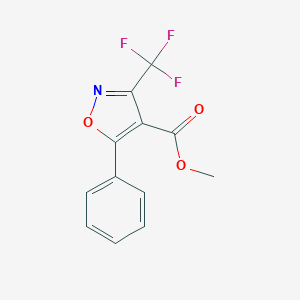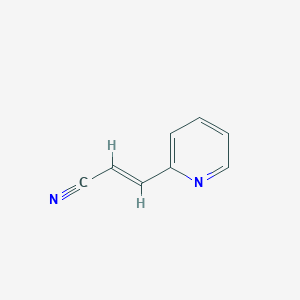
3-(Pyridin-2-yl)prop-2-enenitrile
描述
It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structural properties, which make it a versatile material in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile typically involves the reaction of pyridine derivatives with acrylonitrile under specific conditions. One common method is the Claisen-Schmidt condensation, where 2-acetylpyridine reacts with aromatic aldehydes in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an ethanol solution, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(Pyridin-2-yl)prop-2-enenitrile is extensively used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of glycolysis by targeting enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition reduces glycolytic flux and suppresses glucose uptake, which is particularly relevant in cancer research . The compound’s ability to disrupt key cellular signaling pathways makes it a valuable tool in studying various biological processes.
相似化合物的比较
Similar Compounds
(2E)-3-(Pyridin-3-yl)prop-2-enenitrile: This isomer has similar structural properties but differs in the position of the pyridine ring.
2-(Pyridin-2-yl)acetonitrile: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(Pyridin-2-yl)prop-2-enenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and catalysis.
属性
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQURWVGPGVMM-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

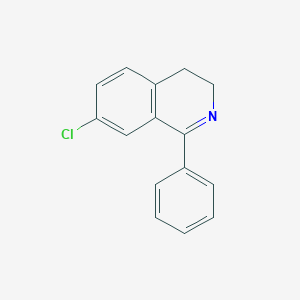
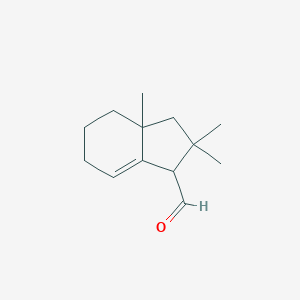
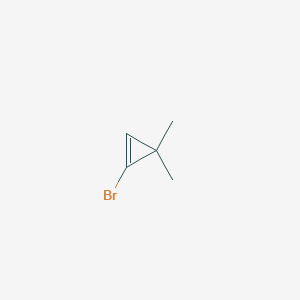
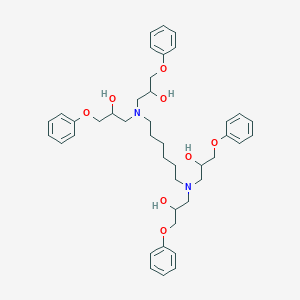
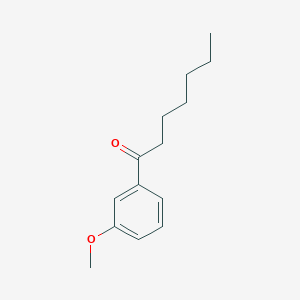
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)



